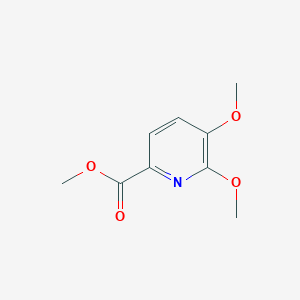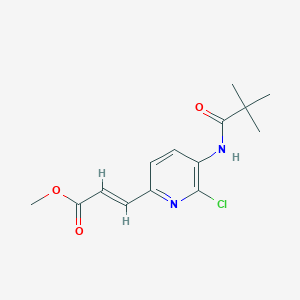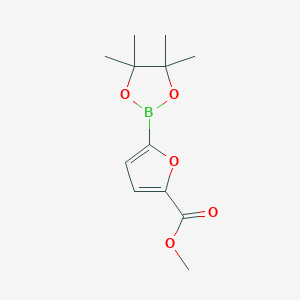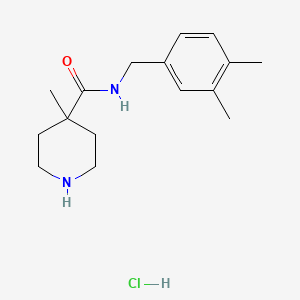
Methyl 5,6-dimethoxypicolinate
Übersicht
Beschreibung
Methyl 5,6-dimethoxypicolinate is a chemical compound with the empirical formula C9H11NO4 . It has a molecular weight of 197.19 and is sold as a solid . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Methyl 5,6-dimethoxypicolinate is represented by the SMILES stringCOC(=O)c1ccc(OC)c(OC)n1 . This indicates that the molecule consists of a picolinate core (a benzene ring with a nitrogen atom and a carboxyl group) with two methoxy groups attached to it .
Wissenschaftliche Forschungsanwendungen
Identification in Malignant Melanoma
Methyl 5,6-dimethoxypicolinate, specifically as 5,6-dimethoxyindolyl-2-carboxylic acid, has been identified in the urine of patients with malignant melanoma, indicating the presence of an efficient methylating activity in melanoma tissue (Pavel et al., 1983).
Role in Heterocyclic Derivative Preparation
This compound has been used in the preparation of new heterocyclic derivatives with potential biological activities. A study focused on developing a method to prepare 2,6-dimethoxy derivatives, demonstrating its utility in synthetic chemistry (Janin et al., 1999).
Involvement in Metabolism of Methylglyoxal
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde formed in numerous reactions, interacts with amino acids to form compounds like 5,6-dimethoxyindolyl-2-carboxylic acid. These interactions are important for understanding complications in diabetes and neurodegenerative diseases (Nemet et al., 2006).
Methylation of Acids
The compound's role in the methylation of acids has been explored, notably in the preparation of methyl esters. This highlights its importance in chemical synthesis and analytical chemistry (Radin et al., 1960).
Implications in Pharmaceutical Chemistry
The synthesis of coumarin derivatives containing pyrazole and indenone rings, which include methyl 5,6-dimethoxypicolinate derivatives, has been investigated for their antioxidant and antihyperglycemic properties, indicating its potential in pharmaceutical research (Kenchappa et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5,6-dimethoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-12-7-5-4-6(9(11)14-3)10-8(7)13-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGFGXWPUXNVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673912 | |
| Record name | Methyl 5,6-dimethoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-dimethoxypicolinate | |
CAS RN |
324028-87-7 | |
| Record name | Methyl 5,6-dimethoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1421082.png)





![1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1421095.png)


![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)

